molecular formula C13H10BrN3O B14912071 6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine

6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B14912071
M. Wt: 304.14 g/mol
InChI Key: GVSFRLHWAWMXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that belongs to the imidazopyridine class. This compound is characterized by the presence of a bromine atom at the 6th position and a phenoxymethyl group at the 2nd position of the imidazo[4,5-b]pyridine core. Imidazopyridines are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE typically involves the condensation of 5-bromo-2-aminopyridine with phenoxymethyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The use of microwave irradiation has also been reported to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted imidazopyridines
  • N-oxides
  • Dihydro derivatives
  • Biaryl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE is primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

  • 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
  • 6-Bromo-2-(2,3,4,5-tetrafluorophenyl)-1H-imidazo[4,5-b]pyridine
  • 2-Phenyl substituted benzimidazole derivatives

Comparison: 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced antimicrobial and antioxidant activities, making it a promising candidate for further research and development .

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H10BrN3O/c14-9-6-11-13(15-7-9)17-12(16-11)8-18-10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16,17)

InChI Key

GVSFRLHWAWMXNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=N3)Br

Origin of Product

United States

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